molecular formula C13H15FO2 B2794779 Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate CAS No. 904290-44-4

Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate

Cat. No.: B2794779
CAS No.: 904290-44-4
M. Wt: 222.259
InChI Key: GANKZZYXVVRHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate is a chemical compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol . It is a colorless to yellow liquid that is used primarily in research and development settings . This compound is known for its unique structure, which includes a fluorine atom attached to an indene ring system, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate typically involves the reaction of 5-fluoro-2,3-dihydroindene with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Ethyl 5-Fluoro-2,3-dihydroindene-1-acetate can be compared with other similar compounds such as:

    Ethyl 5-Fluoroindene-1-acetate: Lacks the dihydro component, which can affect its reactivity and applications.

    Ethyl 2,3-dihydroindene-1-acetate:

The presence of the fluorine atom and the dihydroindene structure makes this compound unique and valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANKZZYXVVRHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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